

An In-depth Technical Guide to the Chemical Structure and Properties of Pranoprofen

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Compound of Interest		
Compound Name:	Dihydrotetrabenazine	
Cat. No.:	B1145000	Get Quote

Disclaimer: Initial searches for the chemical formula C19H29NO3 did not yield a singular, prominent compound suitable for an in-depth technical guide. However, the search results consistently highlighted Pranoprofen, a well-researched non-steroidal anti-inflammatory drug (NSAID), which has the chemical formula C15H13NO3. Given the extensive available data on Pranoprofen and its relevance to the pharmaceutical and research fields, this guide will focus on this compound, assuming a possible typographical error in the initial query.

Introduction

Pranoprofen is a potent non-steroidal anti-inflammatory drug belonging to the propionic acid class.[1] It is widely utilized, particularly in ophthalmology, for the management of inflammatory conditions.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to Pranoprofen. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Physicochemical Properties

Pranoprofen, chemically known as 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, is a racemic mixture.[3][4] Its structure features a chromenopyridine core with a propionic acid moiety.

Table 1: Physicochemical Properties of Pranoprofen



Property	Value	Reference
Chemical Formula	C15H13NO3	[4][5]
Molecular Weight	255.27 g/mol	[3][4]
CAS Number	52549-17-4	[3][4]
Appearance	Crystalline solid	[5]
Melting Point	182-183 °C	[4]
рКа	4.27 ± 0.10 (Predicted)	[6]
UV/Vis (λmax)	247, 276 nm	[5]
Solubility	Ethanol: ~1 mg/mLDMSO: ~10 mg/mLDMF: ~25 mg/mLDMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL	[5]

Pharmacological Properties

Pranoprofen exhibits anti-inflammatory, analgesic, and antipyretic properties.[3] Its primary therapeutic application is in the treatment of ocular inflammation.[2]

Table 2: Pharmacological Data for Pranoprofen

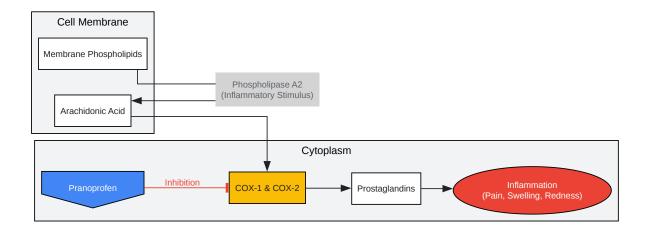
Parameter	Value	Species/System	Reference
IC50 COX-1	3.1 μΜ	Not specified	[5]
IC50 (PGE2 production)	0.39 μΜ	Isolated rat peritoneal leukocytes	Not specified
Oral LD50	447.3 mg/kg	Male mice	[4]
Oral LD50	87.3 mg/kg	Male rats	[4]

Mechanism of Action



The primary mechanism of action of Pranoprofen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking prostaglandin synthesis, Pranoprofen effectively reduces the inflammatory cascade.[8]

Recent studies also suggest that Pranoprofen may have additional anti-inflammatory effects, such as inhibiting the NLRP3 inflammasome pathway.[7]



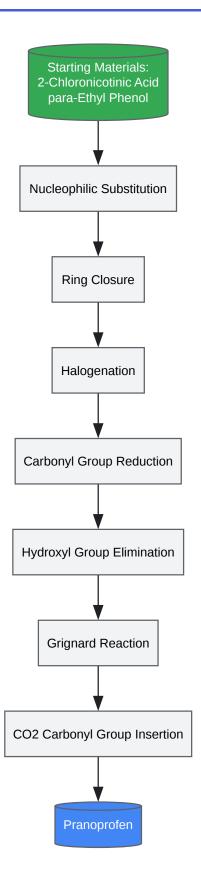
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Pranoprofen's mechanism of action via COX enzyme inhibition.

Experimental ProtocolsSynthesis of Pranoprofen

A general synthetic route to Pranoprofen involves several key steps starting from 2-chloronicotinic acid and para-ethyl phenol. The process includes nucleophilic substitution, ring closure, halogenation, carbonyl group reduction, hydroxyl group elimination, a Grignard reaction, and CO2 carbonyl group insertion.[9]





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General workflow for the synthesis of Pranoprofen.



A detailed experimental protocol for a specific synthesis method is as follows:

- Step 1: Starting material (1) and (2) are heated to 170-180°C in the presence of NaOH or KOH to obtain an intermediate carboxylate (3). The aqueous solution of this carboxylate is then acidified with hydrochloric acid, sulfuric acid, phosphoric acid, or acetic acid to a pH of 4 to obtain the intermediate (3).[9]
- Subsequent Steps: The patent literature describes further steps involving reactions with acidic dehydrating agents, N-chlorosuccinimide or N-bromo-succinimide, reducing agents like sodium borohydride, and finally a Grignard reaction with CO2 to yield Pranoprofen.[9]

Preparation of a 0.1% Pranoprofen Ophthalmic Solution

This protocol describes the preparation of a stable and clear ophthalmic solution.[10]

- Materials:
 - Tromethamine (2 g)
 - Sterile purified water (80 ml)
 - Pranoprofen (100 mg)
 - Benzalkonium chloride (5 mg)
 - Hydrochloric acid or sodium hydroxide (for pH adjustment)
 - Additional sterile purified water to a final volume of 100 ml
- Procedure:
 - Add tromethamine to 80 ml of sterile purified water and stir until dissolved.
 - Add Pranoprofen to the solution while stirring until it is completely dissolved.
 - Add benzalkonium chloride and stir to dissolve.
 - Adjust the pH of the solution to 7.6 using an appropriate amount of hydrochloric acid or sodium hydroxide.



- Add sterile purified water to bring the total volume to 100 ml.
- The resulting colorless and clear solution is then sterilized by filtration to obtain the 0.1%
 Pranoprofen ophthalmic solution.[10]

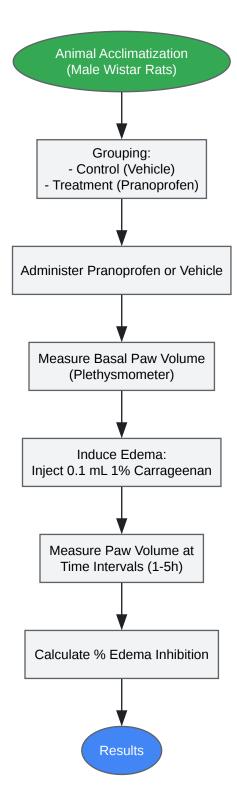
In Vivo Anti-inflammatory Activity Assay (Rat Paw Edema Model)

The carrageenan-induced rat paw edema model is a standard method for evaluating the antiinflammatory activity of compounds like Pranoprofen.[11][12]

- Animals: Male Wistar rats (150-200 g).
- Materials:
 - 1% Carrageenan solution in saline
 - Pranoprofen formulation
 - Plethysmometer
- Procedure:
 - Animals are divided into control and treatment groups.
 - The treatment group receives the Pranoprofen formulation (e.g., orally or topically) at a predetermined time before the carrageenan injection. The control group receives the vehicle.
 - The basal paw volume of each rat is measured using a plethysmometer.
 - 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
 - Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).



 The percentage of edema inhibition is calculated for each group relative to the control group.



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Workflow for the rat paw edema in vivo assay.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a common method for the quantification of Pranoprofen in various matrices, such as pharmaceutical formulations and biological fluids.

- General Method: A reversed-phase HPLC (RP-HPLC) method is typically employed.[13][14]
- Stationary Phase: A C18 column is commonly used.[14]
- Mobile Phase: A mixture of an aqueous buffer (e.g., triethylamine in water with pH adjusted with phosphoric acid) and organic solvents like methanol and acetonitrile is often used in an isocratic elution mode.[14]
- Detection: UV detection at a wavelength of approximately 220 nm is suitable.[14]
- Quantification: The concentration of Pranoprofen is determined by comparing the peak area
 of the sample to that of a standard curve prepared with known concentrations of
 Pranoprofen.

Conclusion

Pranoprofen is a well-characterized NSAID with a clear mechanism of action and established therapeutic use, particularly in ophthalmology. This technical guide has provided a summary of its chemical and physical properties, pharmacological effects, and detailed experimental protocols for its synthesis, formulation, and evaluation. The provided information aims to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.

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